![molecular formula C21H20BrClN2O3 B11521123 Ethyl 7-bromo-2-(3-chlorophenyl)-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate](/img/structure/B11521123.png)
Ethyl 7-bromo-2-(3-chlorophenyl)-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a pyrazino[1,2-a]indole core, which is a fused heterocyclic system, and is substituted with bromine, chlorine, and methoxy groups, making it a molecule of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, chlorinating agents, and methoxylating agents under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of specific kinases or proteases involved in disease progression .
Comparison with Similar Compounds
ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
The uniqueness of ETHYL 7-BROMO-2-(3-CHLOROPHENYL)-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE lies in its specific substitution pattern and the presence of the pyrazino[1,2-a]indole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20BrClN2O3 |
|---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
ethyl 7-bromo-2-(3-chlorophenyl)-8-methoxy-3,4-dihydro-1H-pyrazino[1,2-a]indole-10-carboxylate |
InChI |
InChI=1S/C21H20BrClN2O3/c1-3-28-21(26)20-15-10-19(27-2)16(22)11-17(15)25-8-7-24(12-18(20)25)14-6-4-5-13(23)9-14/h4-6,9-11H,3,7-8,12H2,1-2H3 |
InChI Key |
APEWUIZCDFAAPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CN(CCN2C3=CC(=C(C=C31)OC)Br)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide](/img/structure/B11521040.png)
![4-[(Z)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2,6-dibromophenol](/img/structure/B11521046.png)
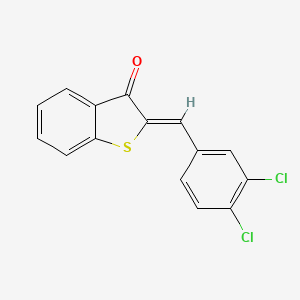
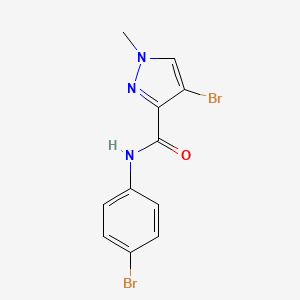
![Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11521069.png)
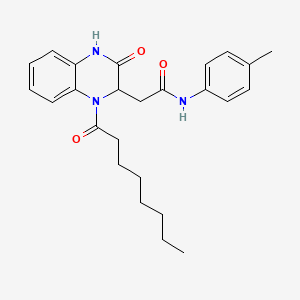
acetic acid](/img/structure/B11521075.png)

![N-(4-methoxybenzyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11521086.png)
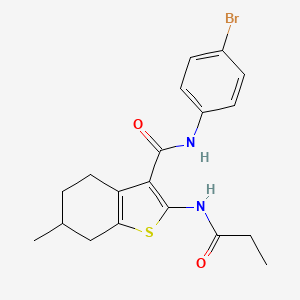
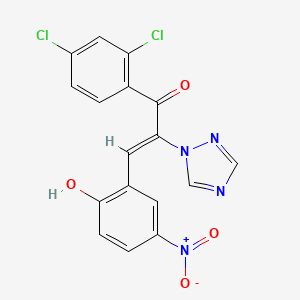
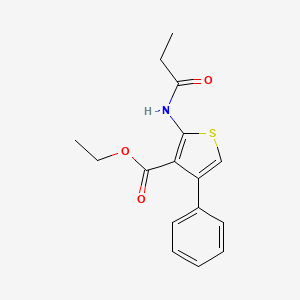
![N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B11521115.png)
![Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate](/img/structure/B11521116.png)
